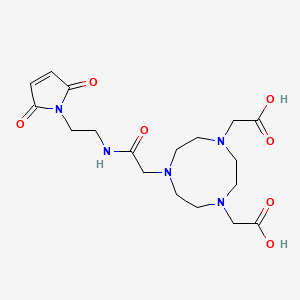![molecular formula C11H18N4O B2804498 N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2411319-22-5](/img/structure/B2804498.png)
N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide, also known as DMAMCL, is a chemical compound that belongs to the class of acrylamides. It is a synthetic intermediate used in the production of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. DMAMCL has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes this compound a useful intermediate in the synthesis of compounds with biological activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it can induce cytotoxicity in cancer cells and inhibit the growth of bacteria. It has also been shown to have anti-inflammatory activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide in lab experiments is its versatility. It can be used as a building block in the synthesis of a variety of compounds with potential biological activity. However, one of the limitations of using this compound is its reactivity. It can react with a variety of nucleophiles, which can make it difficult to control the reaction.
Orientations Futures
There are several future directions for research on N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide. One area of interest is the development of new compounds with potential biological activity. This compound can be used as a building block in the synthesis of these compounds. Another area of interest is the development of new materials with potential applications in drug delivery, catalysis, and sensors. Finally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process. The first step involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form 1-methyl-4-pyrazolecarbonyl chloride. This intermediate is then reacted with N,N-dimethylethylenediamine to form N,N-dimethyl-1-(1-methyl-4-pyrazolyl)ethylenediamine. Finally, this intermediate is reacted with acryloyl chloride to form this compound.
Applications De Recherche Scientifique
N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of novel compounds with potential biological activity. This compound has been used to synthesize compounds with anti-cancer, anti-inflammatory, and anti-microbial activity. It has also been used in the development of new materials with potential applications in drug delivery, catalysis, and sensors.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-5-11(16)12-7-10(14(2)3)9-6-13-15(4)8-9/h5-6,8,10H,1,7H2,2-4H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVAXMXNYNTPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CNC(=O)C=C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)


![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)

![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2804427.png)



![Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2804435.png)

![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)
![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)